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molecular formula C9H10O3 B1307347 4-(Hydroxymethyl)phenylacetic acid CAS No. 73401-74-8

4-(Hydroxymethyl)phenylacetic acid

Cat. No. B1307347
M. Wt: 166.17 g/mol
InChI Key: FWZBPBKAANKOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951954B2

Procedure details

Acetyl chloride (5 mL) was added cautiously to solution of (4-hydroxymethylphenyl)acetic acid (5.78 g) in methanol (200 mL), stirred for 18 hours and evaporated. The residue was dissolved in dichloromethane (100 mL) and treated with manganese (IV) oxide (29.47 g), stirred for 18 hours and filtered through Celite. The filter pad was washed with dichloromethane and the combined filtrates evaporated. Purification on silica, eluting with 20% diethyl ether in iso-hexane, afforded the subtitle compound as a white solid (3.60 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[OH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1>CO>[CH3:1][O:15][C:14](=[O:16])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]=[O:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5.78 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (100 mL)
ADDITION
Type
ADDITION
Details
treated with manganese (IV) oxide (29.47 g)
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filter pad was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined filtrates evaporated
CUSTOM
Type
CUSTOM
Details
Purification on silica
WASH
Type
WASH
Details
eluting with 20% diethyl ether in iso-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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